molecular formula C22H28ClNO7 B4043131 4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4043131
M. Wt: 453.9 g/mol
InChI Key: PZYVUMKKMWUHDE-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine; oxalic acid is a complex organic compound known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps. One common method includes the reaction of 4-chloronaphthalene with ethylene glycol to form an intermediate, which is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO3.C2H2O4/c1-15-13-22(14-16(2)25-15)9-10-23-11-12-24-20-8-7-19(21)17-5-3-4-6-18(17)20;3-1(4)2(5)6/h3-8,15-16H,9-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYVUMKKMWUHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
Reactant of Route 2
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
Reactant of Route 3
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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